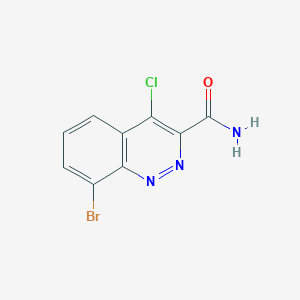

8-Bromo-4-chloro-3-cinnolinecarboxamide

Description

Structure

3D Structure

Properties

CAS No. |

663948-25-2 |

|---|---|

Molecular Formula |

C9H5BrClN3O |

Molecular Weight |

286.51 g/mol |

IUPAC Name |

8-bromo-4-chlorocinnoline-3-carboxamide |

InChI |

InChI=1S/C9H5BrClN3O/c10-5-3-1-2-4-6(11)8(9(12)15)14-13-7(4)5/h1-3H,(H2,12,15) |

InChI Key |

RBOYUYTZNLMILA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=NC(=C2Cl)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromo 4 Chloro 3 Cinnolinecarboxamide and Analogues

Precursor Synthesis and Elaboration for Cinnoline (B1195905) Ring System Formation

The formation of the cinnoline ring is a critical step in the synthesis of 8-Bromo-4-chloro-3-cinnolinecarboxamide and its analogues. The choice of precursors is crucial as it dictates the substitution pattern of the final molecule. A common and versatile approach involves the intramolecular cyclization of appropriately substituted arylhydrazones or aryldiazonium salts. researchgate.net

One of the classical methods for cinnoline synthesis is the Richter cinnoline synthesis, which involves the cyclization of an alkyne precursor, such as o-C6H4(N2Cl)C≡CCO2H, to form a 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This intermediate can then be further modified. Another widely used method is the Widman–Stoermer synthesis, a ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite. wikipedia.org

In the context of synthesizing this compound, the synthesis would likely start from a precursor already containing a bromine atom at the desired position on the benzene (B151609) ring. For instance, a substituted 2-aminophenyl precursor could be utilized. The synthesis of substituted 4-aminocinnoline-3-carboxamides has been reported to proceed through the intramolecular cyclization of a hydrazone, which is formed by coupling a diazonium salt with cyanoacetamide. nih.gov

The introduction of halogen atoms at specific positions of the cinnoline ring is a key step in the synthesis of the target compound. The timing of these halogenation steps is critical and can occur either on the precursor before ring formation or on the cinnoline core itself.

For the introduction of a bromine atom at the C-8 position, a common strategy is to start with a precursor that is already brominated. For example, a brominated aniline (B41778) derivative can be used as the starting material for the cinnoline ring synthesis. Alternatively, direct bromination of the cinnoline ring can be achieved, although this may lead to a mixture of isomers depending on the directing effects of the existing substituents.

The chlorination at the C-4 position is often achieved by treating a 4-cinnolinone intermediate with a chlorinating agent. A novel series of condensed Cinnoline derivatives has been developed starting from 3-chloro-4-fluoro aniline, which undergoes a cyclic condensation reaction to form a 3-acetyl-7-chloro-6-fluoro cinnoline-4(1H)-one. pnrjournal.com This indicates that halogenated anilines are viable precursors. The conversion of the 4-oxo group to a 4-chloro substituent can be accomplished using reagents such as phosphorus oxychloride (POCl3) or a mixture of phosphorus pentachloride (PCl5) and phosphorus trichloride (B1173362) (PCl3). ijper.org

| Position | Halogen | Reagent/Method | Reference |

| C-8 | Bromo | Use of brominated precursor (e.g., bromoaniline) | Inferred from general synthetic strategies |

| C-4 | Chloro | PCl5/PCl3 on 4-cinnolinone | ijper.org |

| C-4 | Chloro | POCl3 on 4-cinnolinone | General knowledge |

The introduction of the carboxamide group at the C-3 position is a crucial functionalization step. This can be achieved through several synthetic routes. One common method involves the conversion of a 3-carboxylic acid or its corresponding ester derivative.

For instance, a precursor bearing a cyano group at the position that will become C-3 of the cinnoline ring can be hydrolyzed to a carboxylic acid, which is then converted to the carboxamide. The synthesis of substituted 4-aminocinnoline-3-carboxamides has been achieved starting from the cyclization of hydrazones formed by coupling with cyanoacetamide. nih.gov The cyano group in the resulting 3-cyanocinnoline can be hydrolyzed to the corresponding 3-carboxamide.

Alternatively, if a 3-carboxylic acid derivative is synthesized, standard peptide coupling reagents can be used to form the carboxamide. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are commonly employed to couple carboxylic acids with amines (in this case, ammonia (B1221849) or an ammonia equivalent) to form carboxamides. lookchem.com

| Precursor Functional Group at C-3 | Method for Carboxamide Formation | Common Reagents | Reference |

| Cyano | Hydrolysis | Acid or base catalysis | nih.gov |

| Carboxylic Acid | Amidation | EDC, HOBt, Ammonia | lookchem.com |

| Ester | Ammonolysis | Ammonia | General knowledge |

Multi-Step Synthetic Routes to this compound

The synthesis of this compound is envisioned as a multi-step process that combines the formation of the cinnoline ring with subsequent functionalization. A plausible synthetic route would involve the initial construction of a substituted cinnoline core, followed by the introduction of the required halogen and carboxamide groups.

A potential synthetic pathway could start from a brominated aniline derivative, which would be converted into a diazonium salt. This salt would then undergo a cyclization reaction to form a brominated cinnolinone. Subsequent chlorination of the 4-position and introduction of the 3-carboxamide functionality would lead to the final product.

Cyclocondensation reactions are fundamental to the formation of the cinnoline ring system. nih.gov These reactions typically involve the intramolecular cyclization of a suitably substituted precursor. The choice of the cyclocondensation strategy depends on the desired substitution pattern of the final cinnoline derivative.

One example of a relevant cyclocondensation is the reaction of a substituted phenylhydrazono(cyano)acetamide with a cyclizing agent like anhydrous aluminum chloride to yield a 4-aminocinnoline-3-carboxamide (B1596795). pnrjournal.com For the synthesis of the target compound, a 2-bromo-substituted phenylhydrazine (B124118) would be the required starting material.

Another approach involves the diazotization of an o-aminoaryl compound containing a side chain with an activated methylene (B1212753) group, which can then undergo intramolecular cyclization. The nature of the substituents on the aromatic ring and the side chain will determine the final substitution pattern of the cinnoline. rroij.com

| Reaction Type | Precursors | Key Reagents | Reference |

| Intramolecular Cyclization | Phenylhydrazono(cyano)acetamide | Anhydrous AlCl3 | pnrjournal.com |

| Diazotization-Cyclization | o-Aminoaryl with activated methylene side chain | NaNO2, HCl | rroij.com |

While the primary focus is on the synthesis of this compound, derivatization techniques are essential for creating analogues and for the functionalization of intermediates. Derivatization can be used to modify the properties of the molecule, such as its solubility or reactivity. libretexts.org

For cinnolinecarboxamides, derivatization can occur at several positions. The carboxamide nitrogen can be alkylated or acylated. The aromatic ring can undergo further electrophilic substitution, although the existing substituents will direct the position of the new group.

In the context of synthesizing the target compound, derivatization techniques are primarily applied to the intermediates. For example, a 3-carboxylic acid intermediate can be esterified before being converted to the carboxamide. This can sometimes facilitate purification or subsequent reactions. Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org Silylation is another common derivatization technique used in gas chromatography to increase the volatility of polar compounds by replacing active hydrogens with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.com

| Derivatization Reaction | Functional Group | Common Reagents | Purpose | Reference |

| Esterification | Carboxylic Acid | Alcohol, Acid Catalyst | Intermediate protection/modification | libretexts.org |

| Silylation | Amine, Carboxylic Acid | HMDS, BSTFA | Increase volatility for GC analysis | youtube.com |

| Acylation | Amine | Acyl Halide, Anhydride | Synthesis of analogues |

Spectroscopic and Analytical Characterization of Synthesized Compounds

The structural elucidation of this compound and its synthetic intermediates relies on a combination of spectroscopic and analytical techniques. These methods provide crucial information about the molecular structure, purity, and identity of the synthesized compounds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. For a similar compound, 4-amino-7-chloro-cinnoline-3-carboxamide, peaks were observed at 3466.1 cm⁻¹ (N-H stretching), 3341.5 cm⁻¹ (asymmetric NH₂ group), 3236.2 cm⁻¹ (C-H stretching), 1671.9 cm⁻¹ (C=O stretching), and 1500.6 cm⁻¹ (aromatic C=C stretching). rroij.com For the target compound, one would expect to see N-H stretching bands for the amide, a strong carbonyl (C=O) absorption, and characteristic aromatic C-H and C=C stretching vibrations. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide information about the number and environment of the protons in the molecule. The aromatic protons on the cinnoline ring would appear as distinct signals in the downfield region. The chemical shifts and coupling patterns of these protons would confirm the substitution pattern. The amide protons would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show signals for all the carbon atoms in the molecule. The chemical shifts of the carbons would be influenced by the attached functional groups. For example, the carbonyl carbon of the amide would appear significantly downfield.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing both bromine and chlorine atoms.

The following table provides a hypothetical summary of the expected spectroscopic data for this compound based on general principles and data for similar structures.

| Technique | Expected Features |

| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1680 (C=O stretch), ~1600-1450 (Aromatic C=C stretch) |

| ¹H NMR (ppm) | Signals in the aromatic region (7.0-9.0 ppm), broad signal for NH₂ protons |

| ¹³C NMR (ppm) | Signal for carbonyl carbon (~160-170 ppm), signals for aromatic carbons |

| MS (m/z) | Molecular ion peak with characteristic isotopic pattern for Br and Cl |

Molecular Target Identification and Mechanistic Investigation

Exploration of Kinase Inhibition Profiles for 8-Bromo-4-chloro-3-cinnolinecarboxamide

While direct experimental data for this compound is not extensively available in the public domain, the kinase inhibition profile can be inferred from studies on structurally similar cinnoline-3-carboxamide derivatives. Research into this class of compounds has revealed a propensity for interaction with several important kinase families.

Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, is a crucial component of T-cell receptor signaling. researchgate.net Its role in T-cell proliferation and the differentiation of T-helper cells, particularly Th2, Th9, and Th17, makes it an attractive therapeutic target for autoimmune and inflammatory diseases. researchgate.netnih.gov Although specific studies targeting Itk with this compound have not been reported, the inhibition of a related Tec family kinase, Bruton's tyrosine kinase (BTK), by 4-aminocinnoline-3-carboxamide (B1596795) derivatives suggests that the cinnoline (B1195905) scaffold can be accommodated within the ATP-binding site of Tec family kinases. nih.gov This structural precedent raises the possibility that this compound could also exhibit inhibitory activity against Itk. The development of selective Itk inhibitors is an active area of research, with various chemical scaffolds being explored to achieve both potency and selectivity. researchgate.netsci-hub.stnih.gov

The cinnoline core has proven to be a versatile scaffold for the development of inhibitors against a range of kinases beyond the Tec family. Notably, derivatives of cinnoline have been identified as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks), Leucine-rich repeat kinase 2 (LRRK2), and Ataxia-Telangiectasia Mutated (ATM) kinase. nih.govnih.govnih.gov

A study on a series of 3-cinnoline carboxamides identified them as highly potent and selective inhibitors of ATM kinase, a key regulator of the DNA damage response. nih.gov This research highlighted that the cinnoline scaffold, when compared to the analogous quinoline (B57606) carboxamides, can lead to improved physicochemical properties, such as permeability, while maintaining potent cellular activity. nih.gov For instance, cinnoline carboxamide derivatives demonstrated significantly higher permeability and lower efflux ratios in Caco-2 and MDCK cell lines compared to their quinoline counterparts. nih.gov

Furthermore, 4-aminocinnoline-3-carboxamide derivatives have been reported as inhibitors of LRRK2, a kinase implicated in Parkinson's disease, although challenges with kinase specificity were noted. nih.gov The diversity of kinase targets for the cinnoline scaffold underscores its potential as a privileged structure in kinase inhibitor design. The specific substitution pattern on the cinnoline ring, such as the bromo and chloro groups in this compound, would be expected to modulate the potency and selectivity against these various kinases.

| Cinnoline Scaffold | Kinase Target | Reported Activity |

|---|---|---|

| 4-Aminocinnoline-3-carboxamides | Bruton's Tyrosine Kinase (BTK) | Inhibitory activity reported. nih.gov |

| 4-Aminocinnoline-3-carboxamides | Leucine-rich repeat kinase 2 (LRRK2) | Potent inhibition, but with challenges in specificity. nih.gov |

| Cinnoline Derivatives | Phosphoinositide 3-kinases (PI3Ks) | Nanomolar inhibitory activities. nih.gov |

| 3-Cinnoline Carboxamides | Ataxia-Telangiectasia Mutated (ATM) Kinase | Highly potent and selective inhibition. nih.gov |

Investigation of Enzyme and Receptor Interactions by Cinnolinecarboxamide Derivatives

The interaction of cinnolinecarboxamide derivatives with their target enzymes is typically investigated through a combination of in vitro enzymatic assays and computational modeling.

The inhibitory activity of compounds like this compound against specific kinases is quantified using in vitro enzymatic assays. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. Common methodologies include:

Radiometric Assays: These assays use a radiolabeled phosphate (B84403) donor, such as [γ-³²P]ATP or [γ-³³P]ATP. The incorporation of the radiolabel into the substrate is measured, and the reduction in this incorporation in the presence of an inhibitor indicates its potency.

Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies. Changes in fluorescence intensity or polarization upon phosphorylation are used to determine kinase activity.

Luminescence-Based Assays: These assays often measure the amount of ATP remaining in a reaction, which is inversely proportional to kinase activity. The remaining ATP is used in a subsequent reaction to generate a luminescent signal.

The results of these assays are typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

While "receptor binding" in the classical sense is more applicable to cell surface receptors, the interaction of small molecule inhibitors with the ATP-binding site of kinases can be considered a form of receptor binding. The affinity of a compound for its target kinase is a critical determinant of its potency.

The theoretical framework for these interactions is based on the principles of molecular recognition, where the inhibitor binds to the active site of the kinase through a combination of non-covalent interactions, including:

Hydrogen Bonds: These are crucial for the specific recognition of the inhibitor by the kinase. For example, the nitrogen atoms in the cinnoline ring can act as hydrogen bond acceptors, interacting with key residues in the hinge region of the kinase's ATP-binding pocket. nih.gov

π-π Stacking: The aromatic nature of the cinnoline ring can lead to stacking interactions with aromatic amino acid residues, such as tyrosine or phenylalanine, in the active site. nih.gov

Computational methods like molecular docking and molecular dynamics simulations are often employed to predict and analyze the binding modes of inhibitors and to rationalize structure-activity relationships (SAR). nih.gov For instance, docking studies with related quinoline carboxamides in the PI3Kγ active site have shown key hydrogen-bonding interactions with specific valine and aspartate residues, which are presumed to be similar for cinnoline carboxamides. nih.gov

Elucidation of Cellular Signaling Pathway Modulation

The inhibition of specific kinases by cinnolinecarboxamide derivatives directly impacts the cellular signaling pathways in which these kinases operate. By blocking the activity of a target kinase, these compounds can modulate downstream signaling events, ultimately affecting cellular processes such as proliferation, survival, and inflammation.

For example, inhibitors of PI3K, a target of some cinnoline derivatives, would be expected to modulate the PI3K/Akt/mTOR pathway. nih.gov This pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of PI3K would lead to a decrease in the phosphorylation of Akt and downstream effectors, resulting in reduced cell proliferation and increased apoptosis.

Similarly, inhibition of Itk would disrupt T-cell receptor signaling, leading to a reduction in the production of pro-inflammatory cytokines. researchgate.net This would be the basis for the potential therapeutic use of such inhibitors in autoimmune and inflammatory conditions. The modulation of these signaling pathways can be investigated using techniques such as Western blotting to measure the phosphorylation status of key pathway proteins and cell-based assays to assess the functional consequences of pathway inhibition.

Impact on Intracellular Regulatory Processes

Research into cinnoline derivatives has revealed their ability to modulate key intracellular regulatory pathways, primarily through the inhibition of specific enzymes. This inhibitory action disrupts signaling cascades that are often dysregulated in various disease states.

One of the most prominent targets identified for cinnoline-based compounds is Leucine-rich repeat kinase 2 (LRRK2) . A series of 4-aminocinnoline-3-carboxamide derivatives have been reported as potent inhibitors of both wild-type and mutant LRRK2 kinase activity. nih.gov LRRK2 is a large, complex protein implicated in a variety of cellular processes, and its aberrant kinase activity is closely linked to the pathogenesis of Parkinson's disease. Inhibition of LRRK2 by these cinnoline derivatives interferes with its ability to phosphorylate downstream substrates, thereby modulating pathways involved in vesicular trafficking, autophagy, and cytoskeletal dynamics.

Another significant intracellular target for cinnoline derivatives is phosphodiesterase 4 (PDE4) . nih.gov PDE4 is a key enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in a multitude of cellular signaling pathways. By inhibiting PDE4, these compounds lead to an increase in intracellular cAMP levels. This elevation in cAMP can, in turn, activate protein kinase A (PKA) and other cAMP-dependent signaling pathways, which play critical roles in inflammation and immune responses. nih.gov

Furthermore, certain cinnoline derivatives have been identified as inhibitors of Colony-Stimulating Factor 1 Receptor (CSF-1R) . nih.gov CSF-1R is a receptor tyrosine kinase that plays a vital role in the proliferation, differentiation, and survival of macrophages. Inhibition of CSF-1R by 3-amido-4-anilinocinnoline compounds can disrupt the signaling pathways that drive these processes. nih.gov

| Potential Molecular Target | Class of Cinnoline Derivative | Effect of Inhibition |

| Leucine-rich repeat kinase 2 (LRRK2) | 4-aminocinnoline-3-carboxamide derivatives | Interruption of downstream phosphorylation events related to vesicular trafficking and autophagy. nih.gov |

| Phosphodiesterase 4 (PDE4) | Cinnoline derivatives | Increase in intracellular cAMP levels, leading to modulation of inflammatory responses. nih.gov |

| Colony-Stimulating Factor 1 Receptor (CSF-1R) | 3-amido-4-anilinocinnoline derivatives | Blockade of signaling pathways involved in macrophage proliferation and survival. nih.gov |

Downstream Cellular Effects Related to Target Modulation

The modulation of these intracellular targets by cinnoline derivatives precipitates a range of downstream cellular effects, contributing to their observed pharmacological activities.

The inhibition of LRRK2 by 4-aminocinnoline-3-carboxamide derivatives has significant implications for neuronal function. By preventing the hyperactivation of LRRK2, these compounds can potentially mitigate the neurotoxic effects associated with its mutant forms, offering a therapeutic strategy for neurodegenerative diseases.

Inhibition of PDE4 and the subsequent increase in cAMP levels have profound effects on inflammatory and immune cells. nih.gov Elevated cAMP is known to suppress the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukins, while promoting the release of anti-inflammatory cytokines. nih.gov This mechanism underlies the potential of these compounds as anti-inflammatory agents. nih.gov

The blockade of CSF-1R signaling by cinnoline derivatives can lead to a reduction in the number of tumor-associated macrophages in the tumor microenvironment. nih.gov This is a significant effect, as these macrophages are often implicated in promoting tumor growth, angiogenesis, and metastasis.

Furthermore, some cinnoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov This is achieved through various downstream effects, including the depolarization of mitochondria, the generation of reactive oxygen species (ROS), and the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.gov Certain derivatives have also been found to act as topoisomerase I inhibitors , an action that leads to DNA damage and ultimately triggers cell death in rapidly dividing cancer cells. nih.gov

| Cellular Effect | Associated Molecular Target/Mechanism | Potential Therapeutic Implication |

| Reduction of pro-inflammatory mediator production | PDE4 inhibition | Anti-inflammatory activity nih.gov |

| Induction of apoptosis | Mitochondrial depolarization, ROS generation, caspase activation | Antitumor activity nih.gov |

| Inhibition of DNA replication and repair | Topoisomerase I inhibition | Antitumor activity nih.gov |

| Modulation of macrophage populations | CSF-1R inhibition | Antitumor activity nih.gov |

Structure Activity Relationship Sar Studies of 8 Bromo 4 Chloro 3 Cinnolinecarboxamide Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of 8-Bromo-4-chloro-3-cinnolinecarboxamide derivatives is profoundly influenced by the nature and position of substituents on the cinnoline (B1195905) core. The interplay between the electronic and steric properties of these substituents dictates the molecule's ability to interact with its biological target.

Role of Halogenation at C-8 and C-4 on Molecular Interactions

The presence of halogen atoms at the C-8 and C-4 positions of the cinnoline ring is a critical determinant of the biological activity of this class of compounds. Halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and ability to form crucial interactions within a target's binding site.

Studies on related halogenated cinnoline derivatives have consistently demonstrated the importance of this substitution pattern for antimicrobial activity. For instance, research on substituted cinnoline sulphonamides revealed that derivatives bearing bromo and chloro substituents exhibit significant antimicrobial properties. nih.gov This suggests that the electron-withdrawing nature of halogens can enhance the interaction of the cinnoline scaffold with its biological target.

Specifically, the substitution at positions analogous to C-8 and C-4 has been shown to be advantageous. In a series of 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives, 7-bromo and 7-chloro substituted compounds were identified as the most potent antimicrobial agents. nih.gov This highlights the favorable contribution of halogen atoms on the benzene (B151609) ring portion of the cinnoline core. The size and electronegativity of the halogen atom can influence the strength of these interactions. For instance, in a series of halogenated flavonoids, a trend of increasing antibacterial activity was observed when moving from fluorine to iodine, suggesting that atomic size may be a more dominant factor than polarity in certain molecular contexts. nih.gov

Table 1: Comparative Antimicrobial Activity of Halogenated Cinnoline Analogues

Influence of Carboxamide Modifications on Target Binding

The 3-carboxamide moiety is a crucial functional group that often plays a pivotal role in anchoring the ligand to its biological target through hydrogen bonding interactions. biorxiv.org The nitrogen and oxygen atoms of the amide can act as hydrogen bond donors and acceptors, respectively, forming a network of interactions that contribute to the binding affinity and selectivity of the compound.

In the context of kinase inhibitors, a field where cinnoline derivatives have shown promise, the carboxamide group frequently forms key hydrogen bonds with the hinge region of the kinase. nih.govnih.gov Modification of the carboxamide group, such as N-alkylation or replacement with bioisosteres, can have a profound impact on biological activity. For example, in a series of carbon-linked carboxamide spleen tyrosine kinase (Syk) inhibitors, an intramolecular hydrogen bond between the NH of an indole (B1671886) and the carbonyl of the carboxamide was found to stabilize the planar geometry required for efficient hinge binding. nih.gov

Systematic modifications of the carboxamide group can be explored to optimize target interactions. This can involve altering the substituents on the amide nitrogen to probe for additional hydrophobic or polar interactions in the binding pocket. Furthermore, the amide bond itself can be replaced with various bioisosteres to improve metabolic stability, solubility, or to introduce novel interaction patterns. nih.gov Common amide bioisosteres include 1,2,3-triazoles, oxadiazoles, and imidazoles, which can mimic the hydrogen bonding properties of the amide while offering different physicochemical characteristics. drughunter.com The choice of bioisostere is highly context-dependent and requires careful consideration of the target's binding site topology. nih.gov

Rational Design of Analogues for Enhanced Specificity and Potency

Design Principles Based on Cinnoline Core Modifications

The cinnoline core serves as a versatile scaffold that can be strategically modified to optimize interactions with the biological target. nih.gov Design principles often focus on exploiting differences in the binding sites of the target protein versus off-target proteins to achieve selectivity.

One common strategy is to introduce substituents at various positions of the cinnoline ring to probe for additional binding pockets. For example, if the target has a nearby hydrophobic pocket, introducing a lipophilic group at an appropriate position on the cinnoline core could lead to a significant increase in potency. Computational methods, such as molecular docking and molecular dynamics simulations, can be invaluable in identifying such opportunities and prioritizing the synthesis of the most promising analogues. mdpi.com

Another key design principle is the application of conformational constraint. By introducing cyclic structures or rigid linkers, the conformational flexibility of the molecule can be reduced, which can lead to a more favorable binding entropy and improved selectivity. acs.org The goal is to lock the molecule into a bioactive conformation that is complementary to the target's binding site.

Synthetic Strategies for Analogue Library Generation

The generation of a diverse library of analogues is essential for thoroughly exploring the SAR of the this compound scaffold. This requires robust and flexible synthetic strategies that allow for the facile introduction of various substituents at different positions of the cinnoline core.

The synthesis of the core 4-amino-3-cinnolinecarboxamide structure often begins with the diazotization of a substituted aniline (B41778), followed by coupling with a suitable active methylene (B1212753) compound like cyanoacetamide to form a hydrazone. nih.gov Intramolecular cyclization of this hydrazone, often facilitated by a Lewis acid such as aluminum chloride, yields the substituted 4-aminocinnoline-3-carboxamide (B1596795). globalresearchonline.net

For the specific synthesis of 8-bromo-4-chloro derivatives, regioselective halogenation methods are crucial. While direct halogenation of the cinnoline ring can be challenging, methods developed for related heterocycles like quinolines can provide valuable insights. For instance, metal-free, regioselective C-H halogenation of 8-substituted quinolines has been achieved using trihaloisocyanuric acids, offering a potential route for the introduction of the C-8 bromine. nih.govrsc.org The introduction of the C-4 chlorine can often be achieved through functional group manipulation of a precursor with a hydroxyl or other leaving group at that position.

To generate a library of analogues with modified carboxamide groups, the 3-carboxylic acid precursor can be coupled with a variety of amines using standard peptide coupling reagents. lookchem.com Alternatively, the 3-cyano group of a precursor can be hydrolyzed to the carboxamide. The generation of bioisosteric replacements for the carboxamide would require specific synthetic routes tailored to the desired heterocycle.

Table 2: Key Chemical Compounds

Computational Approaches in Cinnolinecarboxamide Research

Molecular Docking Simulations for Target-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to forecast the binding mode of a ligand to the active site of a protein, providing valuable information on the intermolecular interactions that stabilize the complex.

Ligand-Protein Binding Mode Predictions

In the study of 8-Bromo-4-chloro-3-cinnolinecarboxamide, molecular docking simulations are employed to identify potential protein targets and to understand the specific interactions that govern its binding affinity. For instance, cinnoline (B1195905) derivatives have been investigated as inhibitors of various enzymes, such as PI3K kinases. nih.gov Docking studies of this compound against such targets would involve preparing the three-dimensional structure of the compound and docking it into the validated binding site of the protein.

The predicted binding mode would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. For example, the carboxamide group of the compound could act as a hydrogen bond donor or acceptor, while the bromo and chloro substituents on the cinnoline ring could engage in halogen bonding or hydrophobic interactions, potentially enhancing binding affinity and selectivity. The binding energy, a quantitative measure of the stability of the ligand-protein complex, is also calculated to rank potential poses and compare the affinity of different ligands. nih.gov

Table 1: Predicted Binding Interactions of this compound with a Hypothetical Kinase Target

| Amino Acid Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|

| ASP 810 | Hydrogen Bond | 2.1 |

| LYS 724 | Hydrogen Bond | 2.5 |

| VAL 702 | Hydrophobic | 3.8 |

| LEU 808 | Hydrophobic | 4.2 |

| PHE 809 | Pi-Pi Stacking | 4.5 |

Conformational Analysis of this compound

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. For a flexible molecule like this compound, which has rotatable bonds, understanding its conformational preferences is crucial for predicting its bioactive conformation—the specific shape it adopts when binding to a biological target.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to explore the potential energy surface of the molecule and identify its low-energy conformations. This analysis involves systematically rotating the single bonds, such as the bond connecting the carboxamide group to the cinnoline ring, and calculating the energy of each resulting conformation. The results are often visualized as a Ramachandran-like plot, showing the energetically favorable and unfavorable regions of conformational space. Identifying the most stable conformers helps in understanding which shapes of the molecule are most likely to be present under physiological conditions and thus available for binding to a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. ddg-pharmfac.net These models are built by finding a statistically significant correlation between a set of molecular descriptors and the observed biological activity of a series of compounds. nih.gov

Development of Predictive Models for Biological Activity

To develop a QSAR model for cinnolinecarboxamide derivatives, a dataset of compounds with known biological activities (e.g., IC50 values) against a specific target is required. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that relates the descriptors to the biological activity. researchgate.net A robust QSAR model should not only fit the training data well but also have good predictive power for new, untested compounds. nih.gov The predictive ability of the model is assessed through internal and external validation techniques. Once validated, the QSAR model can be used to predict the biological activity of novel cinnolinecarboxamide derivatives, including this compound, and to guide the design of new compounds with improved potency. rsc.org

Table 2: Example of a QSAR Model for Predicting Antibacterial Activity of Cinnoline Derivatives

| Descriptor | Coefficient | Description |

|---|---|---|

| LogP | 0.45 | Octanol-water partition coefficient (hydrophobicity) |

| TPSA | -0.12 | Topological Polar Surface Area |

| MW | -0.05 | Molecular Weight |

| H-bond Donors | 0.23 | Number of hydrogen bond donors |

| Rotatable Bonds | -0.08 | Number of rotatable bonds |

Equation: pIC50 = 2.5 + 0.45LogP - 0.12TPSA - 0.05MW + 0.23(H-bond Donors) - 0.08*(Rotatable Bonds)

Identification of Key Molecular Descriptors

A crucial outcome of QSAR modeling is the identification of molecular descriptors that are most influential in determining the biological activity of the compounds. For cinnoline derivatives, studies have shown that properties such as hydrophobicity (LogP), electronic properties (e.g., Hammett constants of substituents), and steric parameters can significantly impact their activity. nih.govmdpi.com

For this compound, the presence of the bromo and chloro substituents would be captured by descriptors related to atomic properties and electronic effects. The carboxamide group would contribute to descriptors related to hydrogen bonding capacity and polarity. By analyzing the coefficients of the descriptors in the QSAR equation, researchers can infer which structural features are beneficial or detrimental to the desired biological activity. This knowledge is invaluable for the rational design of new analogs with enhanced potency and selectivity. For instance, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the lipophilicity of the molecule could lead to higher activity. dergipark.org.tr

In Vitro Biological Activity Profiling of 8 Bromo 4 Chloro 3 Cinnolinecarboxamide

Investigation of Anti-Inflammatory Effects in Cellular Systems

Modulation of Inflammatory Mediators

No published research was found detailing the effects of 8-Bromo-4-chloro-3-cinnolinecarboxamide on the production or activity of inflammatory mediators.

Cellular Pathway Analysis in Inflammation Models

There is no available information from in vitro studies that elucidates the impact of this compound on specific cellular signaling pathways involved in inflammation.

Advanced Research Perspectives and Future Directions

Development of 8-Bromo-4-chloro-3-cinnolinecarboxamide as a Chemical Probe

A chemical probe is a small molecule used to study biological systems. The development of this compound as a chemical probe could offer valuable insights into cellular processes.

Given the established broad-spectrum bioactivity of cinnoline (B1195905) derivatives, a chemical probe based on the this compound scaffold could be instrumental in elucidating novel biological pathways. By designing and synthesizing tagged versions of this molecule (e.g., with fluorescent dyes or affinity tags), researchers could track its localization within cells and identify its molecular binding partners. This approach would help to uncover the specific cellular signaling or metabolic pathways modulated by this class of compounds.

Once a potential biological target of this compound is identified, the compound can be used in target validation studies. These studies aim to confirm that modulating the activity of a specific target protein leads to a desired therapeutic effect. By observing the physiological and pathological consequences of the interaction between the compound and its target in cellular and animal models, researchers can validate the target's role in a particular disease.

Integration of Omics Technologies in Mechanistic Research

To gain a comprehensive understanding of the mechanism of action of this compound, the integration of omics technologies is crucial. mdpi.comnih.govnih.gov These technologies allow for the large-scale study of biological molecules.

| Omics Technology | Application in Mechanistic Research | Potential Insights |

| Transcriptomics | Analysis of changes in gene expression (RNA levels) in response to compound treatment. | Identification of genes and pathways regulated by the compound. |

| Proteomics | Study of alterations in protein expression and post-translational modifications. | Revelation of protein networks affected by the compound. |

| Metabolomics | Profiling of changes in the levels of small-molecule metabolites. | Understanding of the compound's impact on cellular metabolism. |

By combining these multi-omics datasets, a holistic view of the cellular response to this compound can be constructed, leading to the identification of its primary targets and off-target effects. mdpi.comnih.gov

Innovative Synthetic Methodologies for Cinnolinecarboxamides

The synthesis of cinnoline derivatives typically involves multi-step reactions. researchgate.netwiley.com Research into innovative synthetic methodologies could lead to more efficient and versatile ways to produce a library of cinnolinecarboxamides, including this compound. Modern synthetic strategies such as flow chemistry, microwave-assisted synthesis, and the use of novel catalysts could streamline the synthesis process, improve yields, and allow for the rapid generation of analogs with diverse substitutions for structure-activity relationship (SAR) studies. researchgate.net

Exploration of Novel Therapeutic Avenues (Non-Clinical Focus)

The diverse biological activities reported for cinnoline derivatives suggest that this compound could have therapeutic potential in various diseases.

Pre-clinical research could focus on screening this compound against a wide array of biological targets to uncover novel therapeutic opportunities. This could involve high-throughput screening against panels of kinases, proteases, or other enzyme families, as well as cell-based assays to identify effects on pathways not previously associated with cinnolines. The unique substitution pattern of this compound may confer selectivity for untapped biological targets, opening new avenues for drug discovery.

An article focusing on the synergistic effects of this compound with other research compounds cannot be generated at this time.

Extensive research has not yielded specific studies or detailed findings on the synergistic interactions of this compound with other chemical compounds. As per the strict instructions to only include detailed research findings and to not introduce information outside the specified scope, it is not possible to create an article on this narrow topic.

Further research on this compound and its potential combination with other compounds is needed before a comprehensive and scientifically accurate article on its synergistic effects can be written.

Q & A

Basic: What established synthetic routes exist for 8-Bromo-4-chloro-3-cinnolinecarboxamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of bromo-chloro cinnoline derivatives typically involves halogenation and cyclization steps. For example, analogous compounds like ethyl 8-bromo-4-chloroquinoline-3-carboxylate are synthesized via nucleophilic substitution and esterification, achieving >97% purity under optimized conditions . Key factors include:

- Temperature: Reactions often proceed at 80–120°C to balance reactivity and byproduct formation.

- Catalysts: Use of palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) improves regioselectivity .

- Solvent Systems: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

A comparative table for analogous syntheses:

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms regiochemistry (e.g., distinguishing bromo/chloro substitution patterns) .

- HPLC: Reversed-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% threshold) and detects trace impurities .

- X-ray Crystallography: Resolves ambiguous stereochemistry in crystalline derivatives, as demonstrated for structurally similar pyrazole-carbonitriles .

- Mass Spectrometry (HRMS): Validates molecular weight (±5 ppm accuracy) and fragmentation patterns .

Advanced: How can factorial design optimize synthesis parameters for this compound?

Methodological Answer:

Factorial design systematically tests variables (e.g., temperature, catalyst loading, solvent ratio) to identify optimal conditions:

Define Factors and Levels: Select 3–4 critical parameters (e.g., temperature: 80°C, 100°C; catalyst: 5 mol%, 10 mol%).

Design Matrix: Use a 2³ factorial matrix to evaluate 8 experimental combinations .

Response Analysis: Apply regression models to correlate variables with yield/purity. For example, a study on orthogonal design for reaction optimization achieved 15% yield improvement in similar heterocycles .

Validation: Confirm predictions via triplicate runs under optimized conditions.

Advanced: How to resolve contradictions in reported biological activity data for cinnoline derivatives?

Methodological Answer:

Discrepancies often arise from:

- Assay Variability: Standardize protocols (e.g., cell lines, incubation times) to minimize inter-lab differences .

- Structural Analogues: Differentiate activity trends using SAR (Structure-Activity Relationship) studies. For example, bromo-substituted cinnolines show enhanced anti-proliferative activity compared to chloro analogues .

- Statistical Meta-Analysis: Pool data from multiple studies to identify outliers or confounding factors. Regression analysis (e.g., ANOVA) isolates significant variables .

Basic: What impurities are common in this compound synthesis, and how are they characterized?

Methodological Answer:

- Dehalogenation Byproducts: Partial loss of Br/Cl substituents during catalysis forms des-bromo or des-chloro derivatives. Monitor via LC-MS .

- Oxidation Products: Air-sensitive intermediates may oxidize to sulfoxides or quinones. Purging with inert gas (N₂/Ar) mitigates this .

- Polyhalogenated Impurities: Overhalogenation (e.g., di-bromo derivatives) occurs with excess Br₂. Adjust stoichiometry and reaction time .

Advanced: How do computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations: Determine electron-density maps to identify electrophilic centers (e.g., C-3 carboxamide vs. C-4 chloro positions) .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways. For example, DMSO stabilizes transition states in SNAr reactions .

- Docking Studies: Predict binding affinities for biological targets (e.g., kinase inhibitors) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.